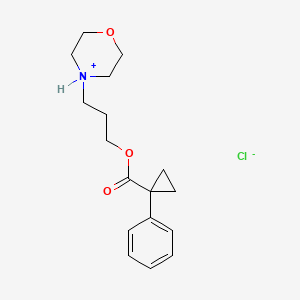
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with a phenyl group and a morpholinopropyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 1-Phenylcyclopropanecarboxylic acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropane ring and ester group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Phenylcyclopropanecarboxylic acid: A precursor in the synthesis of the ester hydrochloride.
3-Morpholinopropanol: Another precursor used in the esterification process.
Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is unique due to the combination of a cyclopropane ring, phenyl group, and morpholinopropyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
Número CAS |
67239-19-4 |
|---|---|
Fórmula molecular |
C17H24ClNO3 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-morpholin-4-ium-4-ylpropyl 1-phenylcyclopropane-1-carboxylate;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c19-16(17(7-8-17)15-5-2-1-3-6-15)21-12-4-9-18-10-13-20-14-11-18;/h1-3,5-6H,4,7-14H2;1H |
Clave InChI |
FBKMLDAKPHSIPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)C(=O)OCCC[NH+]3CCOCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



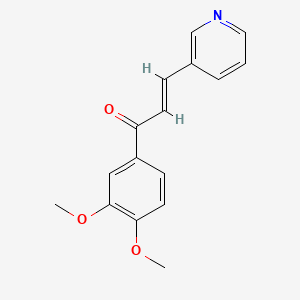
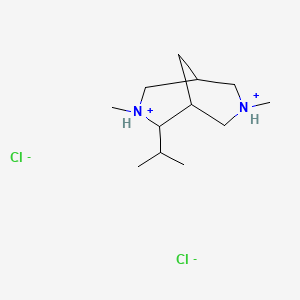
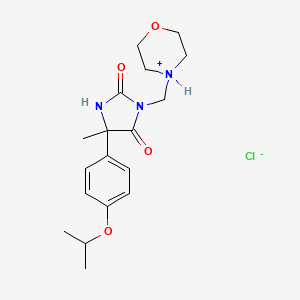
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
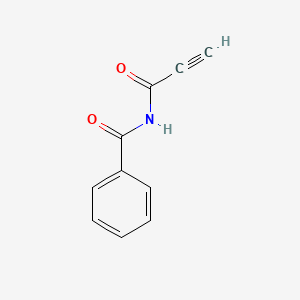


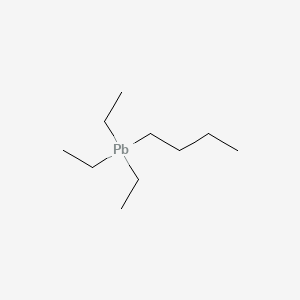
] ester](/img/structure/B13781787.png)
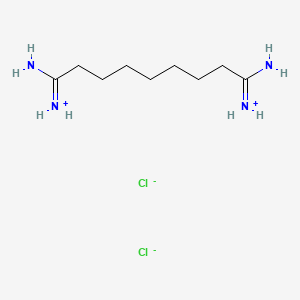
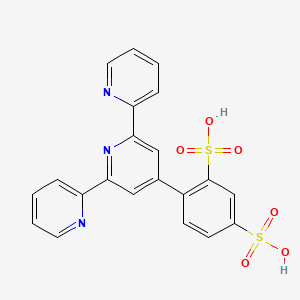
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

